N-(2-amino-1-phenylethyl)-N,N-diethylamine
Description
Contextualization within the Broader Field of β-Amino Amine Chemistry
N-(2-amino-1-phenylethyl)-N,N-diethylamine is structurally classified as a β-amino amine, also known as a 1,2-diamine. This class of compounds is characterized by two amino groups attached to adjacent carbon atoms. The β-amino ketone moiety, a related structural class, is a fundamental skeleton in several drugs, and β-aminoketones are often synthesized through aza-Michael reactions or Mannich reactions. rsc.org The synthesis of β-amino compounds, including ketones, esters, and nitriles, is a significant area of organic chemistry, often achieved through conjugate addition reactions. organic-chemistry.org The development of efficient and enantioselective synthetic methods for β-amino acid derivatives, in particular, has garnered substantial interest from organic and medicinal chemists. researchgate.net
Significance of the 1,2-Diaminoethane Skeleton in Organic and Medicinal Chemistry
The core of this compound is a substituted 1,2-diaminoethane skeleton. This structural motif is of paramount importance in chemistry. nih.govpurdue.edu Chiral vicinal diamines are highly valued as they are found in numerous chiral catalysts and pharmaceuticals. sigmaaldrich.com Their synthesis, especially of unsymmetrically substituted versions, remains a challenge but is a field of active research. sigmaaldrich.com
The asymmetric catalytic synthesis of 1,2-diamines has seen considerable interest due to their presence in biologically active compounds and their application in developing synthetic building blocks, chiral ligands, and organocatalysts. rsc.orgrsc.org Synthetic strategies often involve the ring-opening of aziridines, hydroamination of allylic amines, and diamination of olefins. rsc.org For instance, racemic trans-1,2-diaminocyclohexane has been used as a template to build ligands for metal detoxification. researchgate.net Furthermore, methods like asymmetric lithiation-substitution have been developed to produce chiral 1,2-diamines with high optical purity. acs.orgnih.gov
Overview of this compound's Position within Diethylamine (B46881) Derivatives
As a derivative of diethylamine, this compound belongs to a broad class of organic compounds characterized by a nitrogen atom bonded to two ethyl groups and another organic substituent. atamanchemicals.com Diethylamine itself is a secondary amine produced from the reaction of ethanol (B145695) and ammonia (B1221849) and is a precursor to many commercial products, including the corrosion inhibitor N,N-diethylaminoethanol. atamanchemicals.comwikipedia.org
Diethylamine and its derivatives are utilized in various industrial applications, including the synthesis of resins, dyes, pesticides, and pharmaceuticals. atamanchemicals.com The combustion chemistry of diethylamine has been studied to understand the formation of potential pollutants from biofuels. researchgate.net In synthetic chemistry, diethylamine derivatives are employed in a range of reactions. For example, N,N-diethyl-N'-phenylethylenediamine is another well-documented derivative within this class. nist.govnih.gov The synthesis of related compounds, such as N,N-diethylethylenediamine, has been optimized through methods like using Lewis acid catalysts in an autoclave. google.com
Historical Development and Emerging Research Trends Pertaining to this compound
Research specifically identifying this compound (CAS 31788-97-3) positions it as an organic building block for research purposes. scbt.comcalpaclab.com While extensive, dedicated studies on this specific molecule are not widespread in publicly available literature, its structural components suggest its potential utility in areas where chiral diamines are crucial, such as in the synthesis of chiral ligands for asymmetric catalysis.
The broader class of chiral 1,2-diphenyl-1,2-ethylenediamine derivatives, which share the 1,2-diphenyl-1,2-ethanediamine backbone, has been explored more thoroughly. For example, (1S,2S)-N,N′-Dimethyl-1,2-diphenyl-1,2-ethylenediamine is used as a precursor for chiral catalysts and as a ligand in nickel-catalyzed cross-coupling reactions. The research on such analogs highlights the potential applications for this compound in asymmetric synthesis. The continuous development of new catalytic methods for creating chiral 1,2-diamines suggests that novel applications for specific derivatives like this compound may emerge. rsc.org
Compound Data
Below are tables detailing the properties of this compound and a related compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31788-97-3 | scbt.comcalpaclab.com |
| Molecular Formula | C₁₂H₂₀N₂ | scbt.comcalpaclab.com |
| Molecular Weight | 192.30 g/mol | scbt.com |
Table 2: Interactive Data for Related Diethylamine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N,N-Diethylethylenediamine | 100-36-7 | C₆H₁₆N₂ | 116.20 |
| N,N-Diethyl-N'-phenylethylenediamine | 1665-59-4 | C₁₂H₂₀N₂ | 192.30 |
| (1S,2S)-N,N′-Dimethyl-1,2-diphenyl-1,2-ethylenediamine | 60508-97-6 | C₁₆H₂₀N₂ | 240.34 |
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4,10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCVEIVPQIPKIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397475 | |
| Record name | N~1~,N~1~-Diethyl-1-phenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31788-97-3 | |
| Record name | N~1~,N~1~-Diethyl-1-phenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-1-phenylethyl)diethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for N 2 Amino 1 Phenylethyl N,n Diethylamine and Its Analogues
Strategic Approaches to the Phenylethylamine Core
The foundational step in the synthesis of N-(2-amino-1-phenylethyl)-N,N-diethylamine is the construction of the 1-phenyl-1,2-ethanediamine backbone. This core structure can be assembled through several strategic approaches.
One common method involves the reduction of α-amino nitriles. For instance, starting with benzaldehyde (B42025), a Strecker-type reaction with an amine and cyanide source can yield an α-aminonitrile. Subsequent reduction of the nitrile group, often with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, produces the 1,2-diamine core. wikipedia.org
Another versatile approach begins with α-nitrostyrene derivatives. The reduction of β-nitrostyrene, which can be prepared from benzaldehyde and nitromethane, using agents like lithium aluminum hydride, provides a direct route to 2-phenylethylamine. wikipedia.org To introduce the second amino group at the C1 position, modifications to this strategy are required, such as starting with an α-keto-β-nitro precursor.
Syntheses can also commence from phenylacetic acid or its derivatives. Conversion to phenylacetamide, followed by reduction, is a known route to phenylethylamine. google.com A more direct method for creating the core is the reduction of benzyl (B1604629) cyanide. orgsyn.org To build the specific diamine structure, these methods would need to incorporate steps for the introduction of the second nitrogen atom. For example, α-bromination of a protected phenylacetic acid derivative followed by amination could install the C2-amino group, with the C1-amine being derived from the original carboxyl group.
A robust method for producing phenylethylamines involves the catalytic reduction of benzyl cyanide using a Raney-Nickel catalyst in the presence of hydrogen and liquid ammonia (B1221849), which helps to minimize the formation of secondary amine byproducts. orgsyn.org This highlights the importance of reaction conditions in directing the outcome of core synthesis.
Formation of the Diethylamine (B46881) Moiety
Once a suitable precursor containing the phenylethylamine core (or a latent form of it) is obtained, the next critical phase is the introduction of the N,N-diethyl group. This can be achieved through several reliable methods.
Reductive amination is a highly effective one-pot procedure for forming amines from carbonyl compounds. youtube.com In the context of synthesizing this compound, a suitable precursor would be a ketone such as 2-amino-1-phenylethanone. This ketone can be reacted with diethylamine in the presence of a reducing agent.
The reaction typically proceeds under mildly acidic conditions (pH ~4-5), which are optimal for the formation of an intermediate iminium ion without deactivating the amine nucleophile. unizin.org While strong reducing agents like sodium borohydride (B1222165) can reduce the initial carbonyl, milder, more selective reagents are often preferred for one-pot syntheses. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they readily reduce the intermediate iminium ion but are slow to react with the starting ketone or aldehyde. youtube.comorganic-chemistry.orgorgsyn.org This selectivity prevents the unwanted formation of alcohols and allows for high yields of the desired tertiary amine. orgsyn.org
The general applicability of this method is demonstrated by its use in synthesizing a wide variety of amines from different aldehyde and ketone precursors. organic-chemistry.org
Table 1: Representative Reductive Amination Reactions This table illustrates the general principle of reductive amination for amine synthesis.
| Carbonyl Compound | Amine | Reducing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclohexanone | Dimethylamine | NaBH₃CN | N,N-Dimethylcyclohexylamine | 85-91 | orgsyn.org |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | N-Benzylaniline | >95 | organic-chemistry.org |
Data compiled from various sources illustrating typical reductive amination protocols.
The formation of the diethylamine group is fundamentally a nucleophilic addition process. The reaction between a carbonyl group and a secondary amine like diethylamine proceeds through the formation of a carbinolamine intermediate. unizin.orglibretexts.org This intermediate is then typically protonated, and water is eliminated to form an iminium ion. unizin.orglibretexts.org In the synthesis of enamines from secondary amines, a proton is removed from an adjacent carbon to form a C=C double bond. libretexts.org However, for the synthesis of a saturated amine, this iminium ion intermediate is the key species that is subsequently reduced.
This two-step sequence (imine/iminium formation followed by reduction) is the mechanistic basis for reductive amination. youtube.comlibretexts.org The initial nucleophilic attack of the amine on the carbonyl carbon is the bond-forming step. researchgate.net The efficiency of this step is often pH-dependent, requiring a delicate balance to ensure the carbonyl is activated by acid catalysis while a sufficient concentration of the unprotonated, nucleophilic amine remains. unizin.org The reduction of the resulting C=N double bond of the iminium ion can be achieved with various hydrides, as discussed previously.
An alternative strategy for forming the diethylamine moiety is the direct alkylation of a suitable primary or secondary amine precursor. nih.gov For example, a molecule like N-(2-amino-1-phenylethyl)amine could theoretically be selectively N,N-diethyl-alkylated at the C1 nitrogen. This method involves treating the amine with an alkylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. dtic.mil
However, this approach presents significant challenges. The primary amine is a nucleophile, and controlling the extent of alkylation can be difficult; over-alkylation can lead to the formation of quaternary ammonium (B1175870) salts. dtic.mil Furthermore, in a molecule with two different amine groups (primary and secondary), achieving selective alkylation at only one nitrogen site requires careful selection of reaction conditions or the use of protecting groups. google.com A hindered non-nucleophilic base is sometimes employed to scavenge the acid produced during the reaction without competing in the alkylation itself. dtic.mil
A classic method for methylation that can be adapted for ethylation is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde. orgsyn.org The analogous reaction with acetaldehyde (B116499) would be less common but follows the same principle of reductive N-alkylation.
Stereoselective Synthesis of this compound
Many biologically relevant molecules are chiral, and their activity depends on their specific stereochemistry. The synthesis of a single enantiomer of this compound, which has a stereocenter at C1, requires asymmetric synthesis techniques.
A powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. wikipedia.org
Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and enantiopure 1-phenylethylamine (B125046) (α-PEA). wikipedia.orgnih.govmdpi.com The general approach would involve the following steps:
Attachment of Auxiliary: A precursor molecule is covalently bonded to the chiral auxiliary. For example, an α-amino acid like phenylalanine could be converted into a chiral amide using pseudoephenamine. nih.gov
Diastereoselective Reaction: A key bond-forming reaction is performed. The steric and electronic properties of the chiral auxiliary block one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face. This could be an alkylation, an aldol (B89426) addition, or a conjugate addition. nih.govharvard.edu For example, the enolate of a chiral amide could be alkylated to set the stereocenter.
Removal of Auxiliary: The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule.
For the synthesis of the target compound, one could envision attaching a chiral auxiliary like (S)-1-phenylethylamine to a glyoxal (B1671930) derivative to form a chiral imine. sci-hub.senih.gov Nucleophilic addition of a diethylamine equivalent to this imine, directed by the auxiliary, would create the C1 stereocenter with high diastereoselectivity. Subsequent removal of the 1-phenylethyl group via hydrogenolysis would yield the desired enantiomer of the product. sci-hub.se
Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table provides examples of common chiral auxiliaries and the types of reactions they control.
| Chiral Auxiliary | Typical Reaction Controlled | Key Feature | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a rigid chelated enolate, directing electrophiles to one face. | wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Alkylations | Forms crystalline amides; enolates alkylate with high diastereoselectivity. | nih.gov |
| (S)- or (R)-1-Phenylethylamine | Nucleophilic additions to imines | Forms a chiral imine, sterically directing the approach of nucleophiles. | mdpi.comsci-hub.se |
Data compiled from various sources illustrating the application of chiral auxiliaries.
Enantioselective Catalytic Methods for Diastereomeric and Enantiomeric Control
The creation of specific stereoisomers of this compound hinges on enantioselective and diastereoselective catalytic methods. A primary strategy is the asymmetric reductive amination of a suitable carbonyl precursor. wikipedia.org This involves the condensation of a prochiral ketone or aldehyde with an amine to form an imine or enamine, which is then reduced by a chiral catalyst and a reducing agent. wikipedia.orgchemistrysteps.com For vicinal diamines like the target compound, several catalytic strategies are employed to control the stereochemistry.
One effective approach is the copper-catalyzed reductive coupling of azadienes with imines. nih.gov This method allows for the highly efficient and chemoselective synthesis of anti-1,2-diamines with excellent diastereomeric and enantiomeric ratios. nih.govacs.org For example, using a (Ph-BPE)Cu–H catalyst, couplings can deliver a single diastereomer of the product with greater than 95:5 enantiomeric ratio (er). nih.gov Another powerful strategy is the copper-catalyzed hydroamination of allylic amines. This method can produce enantioenriched 1,2-diamines, and the use of a pivaloyl protecting group on the allylic amine has been shown to be crucial for high regio- and enantioselectivity. nih.govacs.org
The catalytic asymmetric diamination of C=C double bonds is another key strategy for accessing enantioenriched 1,2-diamines. rsc.org This can involve various catalytic systems, including those based on palladium, iodine, copper, or iron. rsc.org The aza-Henry or nitro-Mannich reaction, which involves the addition of a nitroalkane to an imine, produces a β-nitroamine that can be subsequently reduced to the target 1,2-diamine, offering another route to stereocontrol. rsc.org
| Method | Catalyst System (Example) | Key Features | Typical Selectivity | Reference |
|---|---|---|---|---|
| Cu-Catalyzed Reductive Coupling | (Ph-BPE)Cu-H | Couples azadienes with imines; produces anti-diamines. | >20:1 dr, >95:5 er | nih.gov |
| Cu-Catalyzed Hydroamination | CuH with chiral ligand | Hydroamination of γ-substituted allylic amines. | High regio- and enantioselectivity. | nih.govacs.org |
| Nitro-Mannich Reaction | Chiral catalyst (e.g., copper-bisoxazoline) | Addition of nitroalkanes to imines, followed by reduction. | Variable, can achieve high ee. | rsc.org |
Biocatalytic Transformations and Enzymatic Routes for Analogous Amino Alcohols and Amines
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis for producing chiral amines and amino alcohols. tandfonline.comnih.gov Enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) operate under mild conditions and can exhibit exceptional stereoselectivity. tandfonline.comresearchgate.net
Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine. nih.govnih.gov This method is widely used for producing primary amines. nih.gov For a compound like this compound, a multi-step biocatalytic process could be envisioned, potentially starting with the transamination of a phenylacetyl-type ketone. Challenges such as unfavorable reaction equilibria are often overcome by using 'smart' amine donors or by removing the co-product in situ. mdpi.comacs.org
Imine Reductases (IREDs) are NADPH-dependent enzymes that can reduce pre-formed imines or perform one-pot reductive amination of a ketone and an amine. nih.govnih.gov This makes them particularly suitable for synthesizing secondary and tertiary amines. researchgate.net A potential biocatalytic route to this compound could involve the IRED-catalyzed reaction between an appropriate amino ketone and diethylamine, or the reduction of a corresponding imine. The discovery of novel IREDs through genome mining has significantly expanded the toolkit for creating diverse chiral amines. nih.govnih.gov
Amine Dehydrogenases (AmDHs) also catalyze reductive amination using ammonia as the amino donor and NAD(P)H as a cofactor. dovepress.com Protein engineering has been instrumental in developing AmDHs with broader substrate scopes, enabling the synthesis of various chiral amines. researchgate.netdovepress.com
| Enzyme Class | Reaction Type | Key Advantages | Applicability to Target Structure | Reference |
|---|---|---|---|---|
| Transaminases (TAs) | Asymmetric synthesis from prochiral ketones | High enantioselectivity for primary amines. | Could be used for the primary amine portion. | nih.govnih.gov |
| Imine Reductases (IREDs) | Reductive amination, imine reduction | Can produce secondary and tertiary amines. | Potentially for direct synthesis from an amino ketone and diethylamine. | nih.govnih.gov |
| Amine Dehydrogenases (AmDHs) | Reductive amination with ammonia | High selectivity, uses simple ammonia donor. | Applicable for creating the primary amine moiety. | researchgate.netdovepress.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate hazardous substances and waste. rsc.org The synthesis of amines, including this compound, can be evaluated and improved using green metrics. rsc.orgdntb.gov.ua
Atom Economy is a key metric that measures the efficiency of a reaction in converting reactant atoms into the final product. wikipedia.orgsavemyexams.com Catalytic reactions, such as catalytic hydrogenation for reductive amination, are often preferred over stoichiometric reagents (e.g., borohydrides) because they can achieve higher atom economy. wikipedia.orgwikipedia.org For instance, a direct reductive amination using H₂ over a palladium catalyst has a theoretical atom economy of 100%, whereas using a reagent like sodium borohydride results in inorganic byproducts and lower atom economy. wikipedia.orgwikipedia.org
Other important green chemistry metrics include:
Process Mass Intensity (PMI): This considers the total mass used in a process (reactants, solvents, workup chemicals) relative to the mass of the final product. whiterose.ac.uk
Reaction Mass Efficiency (RME): This is the percentage of the mass of the reactants that ends up in the product. whiterose.ac.uk
Biocatalytic routes generally score well on green chemistry principles due to their use of water as a solvent, mild reaction conditions (temperature and pressure), and high selectivity, which minimizes byproduct formation. nih.gov
| Metric | Definition | Significance in Amine Synthesis | Reference |
|---|---|---|---|
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Favors addition reactions and catalytic methods over stoichiometric ones. | wikipedia.orgsavemyexams.com |
| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Highlights waste from solvents and workup, encouraging process optimization. | whiterose.ac.uk |
| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | Provides a more practical measure of efficiency than atom economy by including yield. | whiterose.ac.ukacs.org |
Reaction Mechanism Elucidation in Key Synthetic Steps
The synthesis of this compound most likely proceeds via a reductive amination pathway. wikipedia.orgharvard.edu Understanding the mechanism of this key step is crucial for optimizing the reaction and controlling selectivity. The process begins with the nucleophilic attack of an amine on a carbonyl group to form a hemiaminal intermediate. wikipedia.orgchemistrysteps.com This is followed by the elimination of a water molecule to generate a transient imine or iminium ion. wikipedia.orgmasterorganicchemistry.com
The general mechanism can be summarized as follows:
Imine/Iminium Ion Formation: An amine (primary or secondary) reacts with an aldehyde or ketone. This condensation is typically acid-catalyzed and is a reversible process. masterorganicchemistry.comnumberanalytics.com The removal of water drives the equilibrium towards the formation of the imine (from a primary amine) or an iminium ion (from a secondary amine). wikipedia.orgchegg.com
Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond. chemistrysteps.com This reduction is the key step where stereochemistry can be introduced. Hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often used because they are mild enough to not reduce the starting carbonyl compound but are reactive towards the more electrophilic iminium ion. harvard.edu Alternatively, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can be employed. wikipedia.org
In biocatalytic reductive amination by enzymes like Reductive Aminases (RedAms), the enzyme itself catalyzes both the imine formation and its subsequent stereoselective reduction, typically using a cofactor like NADPH. acs.org The mechanism involves the binding of the ketone and amine in the active site, formation of an iminium intermediate, and a hydride transfer from the cofactor to one face of the prochiral iminium ion. acs.org
Process Optimization and Scale-Up Strategies for Industrial and Research Applications
Transitioning the synthesis of a compound like this compound from a laboratory procedure to an industrial or large-scale research application presents significant challenges. pharmafeatures.compharmaceuticalprocessingworld.com Process optimization and scale-up require careful consideration of safety, cost, reproducibility, and regulatory compliance. pharmafeatures.compharmaceuticalprocessingworld.com
Key considerations in process optimization and scale-up include:
Route Scouting and Process Development: The initial laboratory synthesis route may not be suitable for large-scale production due to expensive or hazardous reagents, low yields, or complex purification steps. nih.govchemtek.co.in Process chemists work to develop a more robust, safe, and economical synthetic route. nih.gov
Reaction Parameters: Parameters such as temperature, pressure, mixing, and addition rates must be carefully controlled. pharmafeatures.com What works in a small flask may not be directly translatable to a large reactor due to differences in heat and mass transfer. pharmafeatures.comneulandlabs.com For instance, exothermic reactions that are easily managed on a small scale can pose significant safety risks at a larger scale. neulandlabs.com
Impurity Profile: Impurities that are negligible at the gram scale can become significant at the kilogram scale. pharmafeatures.com Robust analytical methods are needed to identify, quantify, and control impurities to ensure the final product meets quality specifications. pharmafeatures.com
Chiral Purity: For chiral molecules, maintaining high enantiomeric and diastereomeric purity during scale-up is critical. Asymmetric processes can be sensitive to changes in reaction conditions, and developing a scalable method that consistently delivers the desired stereoisomer is a major challenge. chemtek.co.indrugdiscoverytrends.com
Downstream Processing: Isolation and purification of the final product can be a major bottleneck. The choice of crystallization solvent, filtration methods, and drying conditions must be optimized for large-scale operations.
| Challenge | Description | Mitigation Strategy | Reference |
|---|---|---|---|
| Heat Transfer | Exothermic reactions can become uncontrollable in large reactors. | Use of reactor calorimeters, controlled addition rates, and efficient cooling systems. | pharmafeatures.comneulandlabs.com |
| Mass Transfer & Mixing | Inadequate mixing can lead to localized "hot spots" and increased impurities. | Reactor design, use of appropriate impellers, and computational fluid dynamics (CFD) modeling. | pharmafeatures.comneulandlabs.com |
| Impurity Amplification | Minor side reactions at lab scale can produce significant impurities at industrial scale. | Thorough process understanding (DoE), development of robust analytical methods, and process control. | pharmafeatures.com |
| Reproducibility | Ensuring consistent yield and quality across different batches. | Strict adherence to Standard Operating Procedures (SOPs), Quality by Design (QbD) principles. | pharmafeatures.com |
Elucidating Chemical Reactivity and Transformation Pathways of N 2 Amino 1 Phenylethyl N,n Diethylamine
Reactions Involving the Primary Amino Group
The terminal primary amino group (-NH₂) is a key site for nucleophilic reactions, readily participating in acylation, sulfonylation, and condensation reactions with carbonyl compounds.
Acylation and Sulfonylation Reactions
The primary amine of N-(2-amino-1-phenylethyl)-N,N-diethylamine can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. Similarly, sulfonylation occurs when the amine reacts with sulfonyl chlorides, yielding stable sulfonamides. These reactions are fundamental in modifying the amine's properties or for introducing protecting groups to allow for further selective reactions on other parts of the molecule. nih.govwikipedia.org
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride | Amide |
| Acylation | Benzoyl Chloride | Amide |
| Sulfonylation | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Sulfonamide |
| Sulfonylation | Methanesulfonyl Chloride (Mesyl Chloride) | Sulfonamide |
Formation of Imine and Schiff Base Derivatives
A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. acs.orgorganic-chemistry.org This reversible, acid-catalyzed reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). rsc.orglibretexts.org The reaction's rate is typically optimal under mildly acidic conditions (around pH 5). rsc.org The formation of these derivatives is a versatile method for creating new molecular frameworks. For instance, phenylethylamine, a related structure, reacts with 2-hydroxy naphthaldehyde in the presence of acetic acid to yield a stable Schiff base. wikipedia.orgwikipedia.org
| Carbonyl Reactant | Product | Reaction Conditions |
|---|---|---|
| Benzaldehyde (B42025) | N-benzylidene-1-(diethylamino)-1-phenylmethanamine | Acid catalyst (e.g., acetic acid), removal of water |
| Acetone | N-isopropylidene-1-(diethylamino)-1-phenylmethanamine | Acid catalyst, removal of water |
| Acetophenone | N-(1-phenylethylidene)-1-(diethylamino)-1-phenylmethanamine | Acid catalyst, removal of water |
Reactions at the Tertiary Diethylamine (B46881) Moiety
The tertiary nitrogen of the diethylamine group is also a reactive center, capable of undergoing reactions that increase its coordination number or oxidation state.
Quaternization and Salt Formation
As a tertiary amine, the diethylamino group can act as a nucleophile and react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) in a process known as quaternization. asianpubs.org This reaction results in the formation of a quaternary ammonium (B1175870) salt, which carries a permanent positive charge. thieme-connect.de The introduction of a positive charge can significantly alter the molecule's solubility and biological properties. Furthermore, being basic, the tertiary amine readily reacts with acids to form ammonium salts.
N-Oxidation Reactions
The tertiary nitrogen atom can be oxidized to form an N-oxide (amine oxide). This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or other specialized reagents like Davis' reagent (a 2-sulfonyloxaziridine). The reaction converts the pyramidal tertiary amine into a tetrahedral N-oxide, where the oxygen atom is linked via a coordinate covalent bond. The resulting N-oxides are often polar, water-soluble solids with distinct chemical properties from the parent amine.
| Oxidizing Agent | Typical Conditions |
|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, sometimes with a catalyst. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Performed in various solvents at low temperatures. |
| Sodium Percarbonate | Mild conditions, often with a rhenium-based catalyst. rsc.org |
| 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis' Reagent) | Aprotic, neutral conditions; selective for nonaromatic amines. |
Reactivity of the Phenylethyl Skeleton
The phenyl ring of the phenylethyl skeleton is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions fundamental to aromatic chemistry. acs.orgwikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of the substitution are influenced by the existing substituents on the ring. The alkylamine side chain is an activating group, meaning it increases the ring's reactivity towards electrophiles and directs incoming substituents to the ortho and para positions.
However, under the strongly acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the amino groups will be protonated. The resulting ammonium groups are strongly deactivating and meta-directing. A key example of the skeleton's reactivity is intramolecular Friedel-Crafts acylation, where a suitably protected N-(β-phenethyl)amino acid can cyclize to form a 3-benzazepine derivative. nih.gov
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. The reactivity and regioselectivity (the orientation of substitution) are controlled by the nature of the substituent already attached to the ring, in this case, the 2-amino-1-(N,N-diethylamino)ethyl group.
The directing effect of a substituent arises from a combination of inductive and resonance effects. latech.edulibretexts.org
Inductive Effect: Alkyl groups are weakly electron-donating through the sigma bonds, which helps to stabilize the positively charged intermediate (arenium ion) formed during the reaction. latech.edu
Resonance Effect: The nitrogen atoms of both the primary and tertiary amines possess lone pairs of electrons. These lone pairs can be delocalized into the pi-system of the benzene (B151609) ring, significantly increasing the electron density of the ring. youtube.com This electron-donating resonance effect is powerful and makes the ring much more reactive towards electrophiles than benzene itself. libretexts.org
Groups that donate electrons to the ring are known as "activating" groups and direct incoming electrophiles to the ortho and para positions. unizin.org The 2-amino-1-(N,N-diethylamino)ethyl substituent is a strong activating group due to the potent resonance effects of the two nitrogen atoms. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed more readily than with benzene and yield predominantly ortho and para substituted products. libretexts.orgunizin.org
Table 1: Expected Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Typical Reagents | Expected Major Products | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Mixture of ortho-nitro and para-nitro substituted compounds | The substituent is a strong o,p-director and activator. unizin.org |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Mixture of ortho-bromo/chloro and para-bromo/chloro substituted compounds | Strong activation may not require a Lewis acid catalyst. youtube.com |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Mixture of ortho-alkyl and para-alkyl substituted compounds | The amine groups can complex with the Lewis acid catalyst, potentially complicating the reaction. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of ortho-acyl and para-acyl substituted compounds | Similar to alkylation, catalyst complexation with the basic amine sites is a competing reaction. |
Hydrogenation and Reduction of the Aromatic System
The hydrogenation of the phenyl ring in this compound transforms the aromatic moiety into a saturated cyclohexane (B81311) ring. This reaction typically requires more forcing conditions than the reduction of simple alkenes due to the inherent stability of the aromatic system. The product of this reaction would be N-(2-amino-1-cyclohexylethyl)-N,N-diethylamine.
Catalytic hydrogenation is the most common method for this transformation. The process generally involves high pressures of hydrogen gas (H₂), elevated temperatures, and a heterogeneous catalyst. epo.org While specific studies on the complete reduction of this particular molecule are not prevalent, conditions can be inferred from the hydrogenation of related aromatic compounds like N-substituted anilines. tcichemicals.com
Table 2: Typical Catalysts and Conditions for Aromatic Ring Hydrogenation
| Catalyst | Typical Conditions | Selectivity/Notes |
|---|---|---|
| Rhodium-on-carbon (Rh/C) | Room temperature to moderate heat (25-100 °C), moderate to high H₂ pressure | Highly active catalyst for aromatic hydrogenation, often effective under milder conditions than other catalysts. |
| Ruthenium-on-carbon (Ru/C) or Ruthenium(IV) oxide (RuO₂) | Higher temperatures (100-180 °C) and high H₂ pressure | Very effective for hydrogenating aromatic rings, including those in polyamines. epo.org |
| Platinum(IV) oxide (PtO₂, Adams' catalyst) | Room temperature, low to moderate H₂ pressure | Can be used for aromatic hydrogenation, though sometimes requires acidic conditions (e.g., in acetic acid). |
| Raney Nickel (Raney-Ni) | High temperatures and pressures | A cost-effective but often less selective catalyst, requiring more vigorous conditions. wikipedia.org |
Intramolecular Cyclization and Rearrangement Reactions
The structure of this compound, featuring two amine nucleophiles and an aromatic ring, presents the potential for intramolecular cyclization to form nitrogen-containing heterocyclic systems. rsc.org For instance, a reaction analogous to the Pictet-Spengler synthesis could theoretically be envisioned. This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure onto the aromatic ring to form a tetrahydroisoquinoline. While the primary amine of the target molecule could participate in such a reaction, detailed studies documenting this specific transformation or other intramolecular rearrangements for this compound are not widely available in scientific literature. The development of such cyclization strategies often requires specific reaction conditions to favor the intramolecular pathway over intermolecular polymerization. nih.govnih.gov
Participation in Organic Catalysis and Ligand Development
The molecular structure of this compound is highly suited for applications in coordination chemistry and asymmetric catalysis. As a chiral 1,2-diamine, it can function as a bidentate ligand, coordinating to a metal center through the lone pairs on its two nitrogen atoms to form a stable five-membered chelate ring. wikipedia.orgresearchgate.net
The presence of a stereocenter at the benzylic carbon makes it a valuable chiral ligand for transition metal catalysts used in enantioselective synthesis. nih.gov Chiral diamine ligands are cornerstones in asymmetric hydrogenation and transfer hydrogenation reactions. nih.govnih.gov When complexed with metals such as Ruthenium, Rhodium, or Iridium, these ligands can create a chiral environment around the metal, enabling the selective synthesis of one enantiomer of a product over the other. nih.gov Ligands derived from 1,2-diphenylethylenediamine, a structurally related compound, have been shown to be highly effective in the iridium-catalyzed asymmetric hydrogenation of ketones, achieving excellent yields and high enantiomeric excess (>99% ee). nih.gov
Table 3: Potential Catalytic Applications as a Chiral Ligand
| Metal Center | Potential Reaction Type | Rationale / Analogous System |
|---|---|---|
| Ruthenium (Ru) | Asymmetric Hydrogenation / Transfer Hydrogenation of Ketones | Ru-diamine complexes are classic catalysts for reducing prochiral ketones to chiral alcohols. nih.gov |
| Rhodium (Rh) | Asymmetric Hydrogenation of Alkenes | Chiral Rh-phosphine or Rh-diamine complexes are widely used for the asymmetric reduction of C=C bonds. |
| Iridium (Ir) | Asymmetric Hydrogenation of Ketones and Imines | Ir complexes with P,N,N-ligands derived from chiral diamines show excellent enantioselectivity. nih.gov |
| Palladium (Pd) / Platinum (Pt) | Asymmetric Allylic Alkylation / C-N Coupling | Ethylenediamine-derived ligands form stable cis-complexes with Pd(II) and Pt(II). researchgate.net |
| Copper (Cu) | Lewis Acid Catalysis (e.g., Diels-Alder, Friedel-Crafts) | Chiral Cu(II) complexes with amino acid or diamine ligands catalyze various enantioselective reactions. mdpi.com |
Degradation Pathways and Stability Under Varied Conditions
The stability of this compound is a critical factor for its storage and application. Degradation can be initiated by exposure to light, heat, and oxidizing agents.
Organic molecules containing aromatic rings and amine groups are often susceptible to photochemical degradation. For related compounds like N,N-diethyl-p-phenylenediamine, degradation in the atmosphere is driven by reactions with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of just a few hours. echemi.comnih.gov This analogue also absorbs light in the environmental spectrum, indicating a potential for direct photolysis. echemi.com
Studies on the photocatalytic degradation of N,N-diethyl-m-toluamide (DEET), which also contains a diethylamino group and an aromatic ring, show that hydroxylation of the aromatic ring is a primary degradation pathway. researchgate.net Therefore, it is plausible that this compound would degrade under UV irradiation or in the presence of photocatalysts, likely through oxidation and cleavage involving the amine side chains and hydroxylation of the phenyl ring.
While phenethylamine (B48288) itself is stable under standard storage conditions, the introduction of multiple amine functionalities can create sites for oxidative and thermal decomposition. nih.gov Alkanolamines and other amines used in industrial applications are known to degrade at elevated temperatures, particularly in the presence of oxygen or acidic gases like CO₂. nih.govntnu.no
Thermal degradation of amines can proceed through various mechanisms, including cleavage of the C-N bonds and fragmentation of the alkyl chains. cnrs.fr For this compound, the diethylamino group could be a site of initial degradation. Oxidative degradation is also a concern, as the lone pairs on the nitrogen atoms are susceptible to attack by oxidizing agents, which can lead to the formation of N-oxides and other degradation products. The presence of a benzylic C-H bond may also represent a site susceptible to oxidation. In general, the compound is expected to be stable at room temperature in the absence of light and strong oxidizing agents. calpaclab.com
Table 4: Factors Influencing the Stability of this compound
| Condition | Potential Effect | Likely Degradation Pathway |
|---|---|---|
| UV Light | Degradation | Direct photolysis; reaction with hydroxyl radicals; ring hydroxylation. echemi.comresearchgate.net |
| Elevated Temperature (>100 °C) | Decomposition | Cleavage of C-N bonds; fragmentation of amine side chains. nih.govcnrs.fr |
| Strong Oxidizing Agents (e.g., H₂O₂, Peroxides) | Decomposition | Formation of N-oxides; oxidation of the benzylic position. |
| Strong Acids | Salt Formation | Protonation of the basic amine groups to form stable ammonium salts. |
| Ambient, Dark, Inert Atmosphere | Stable | Considered stable under recommended storage conditions. nih.gov |
Theoretical and Computational Investigations of N 2 Amino 1 Phenylethyl N,n Diethylamine
Quantum Chemical Studies
Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule at the electronic level. For a molecule like N-(2-amino-1-phenylethyl)-N,N-diethylamine, these methods can predict its geometry, stability, and electronic behavior with high accuracy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry for predicting the ground state properties of molecules.
For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and thermodynamic properties. A common approach involves using a functional, such as B3LYP or the dispersion-corrected ωB97X-D, with a suitable basis set like 6-311++G(d,p). Such calculations on related phenethylamines have revealed the importance of intramolecular interactions, such as NH-π interactions between the amino group and the phenyl ring, in dictating the conformational preferences and stability of these molecules. daneshyari.com In the case of this compound, the presence of the bulky diethylamino group would introduce additional steric and electronic factors influencing the molecule's final three-dimensional structure.
An illustrative example of the kind of data that would be generated from DFT calculations on this compound is presented in Table 1.
Table 1: Illustrative DFT-Calculated Ground State Properties of this compound (Note: The following data are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.)
| Property | Calculated Value | Units |
| Total Energy | -1250.45 | Hartrees |
| Dipole Moment | 2.58 | Debye |
| HOMO Energy | -5.89 | eV |
| LUMO Energy | -0.25 | eV |
| HOMO-LUMO Gap | 5.64 | eV |
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT is used to calculate the electronic excited states of molecules, providing insights into their UV-Vis absorption spectra, fluorescence, and phosphorescence properties.
TD-DFT calculations would predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π, n-π). For phenylethylamine derivatives, the electronic transitions are often associated with the phenyl chromophore. The substitution on the ethylamine (B1201723) chain can modulate these transitions. For instance, the introduction of an amino group can lead to charge transfer states. A study on related systems has shown that the introduction of electron-donating groups can red-shift the absorption and fluorescence peaks.
Table 2 provides a hypothetical example of the data that would be obtained from TD-DFT calculations on this compound.
Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound (Note: The following data are hypothetical and for illustrative purposes only.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 4.85 | 255.6 | 0.021 |
| S0 → S2 | 5.20 | 238.4 | 0.098 |
| S0 → S3 | 5.95 | 208.4 | 0.254 |
The flexible side chain of this compound allows for multiple rotational isomers (conformers). A thorough conformational analysis is crucial as the biological activity of phenylethylamines is often dependent on their three-dimensional shape. daneshyari.com Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the single bonds.
This analysis would identify the various low-energy conformers and determine their relative stabilities. For each stable conformer, the geometry is fully optimized, and the energy is calculated. The results can reveal the most probable shapes the molecule will adopt in the gas phase or in solution. Studies on simpler phenethylamines have shown that folded conformations, where the amino group interacts with the phenyl ring, can be energetically favorable. acs.org
An in-depth analysis of the electronic structure provides a deeper understanding of the chemical reactivity and properties of this compound. This involves examining the distribution of electron density, the nature of the molecular orbitals, and the potential for intramolecular charge transfer.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and localization of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For phenylethylamines, the HOMO is typically localized on the phenyl ring, while the LUMO is often a π* orbital of the ring. Substituents on the side chain can influence the energies of these orbitals.
Molecular Dynamics (MD) Simulations
While quantum chemical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time.
MD simulations can model the movement of this compound in a solvent environment, providing insights into its flexibility and the transitions between different conformations. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the solvent affects its structure and dynamics.
These simulations can reveal the time scales of conformational changes and the influence of the solvent on the stability of different conformers. This information is particularly valuable for understanding how the molecule might interact with biological targets, such as receptors or enzymes, in an aqueous environment.
Interactions with Solvent Molecules
The interaction of a solute molecule with its surrounding solvent is a critical factor in determining its conformational preferences, reactivity, and biological activity. Computational studies on similar molecules, such as 2-amino-1-phenylethanol, a noradrenaline analogue, have utilized molecular mechanics simulations to understand their behavior in aqueous solutions. researchgate.net These studies often explore how the molecule behaves in both its neutral and protonated forms, providing a detailed picture of its conformational landscape in a biologically relevant environment. researchgate.net
For this compound, a similar computational approach would involve molecular dynamics (MD) simulations. These simulations would model the interactions between the compound and various solvent molecules (e.g., water, methanol) to understand solvation behaviors. researchgate.net Key parameters that would be investigated include:
Hydrogen Bonding: Identifying the potential for hydrogen bond formation between the amino groups of the compound and solvent molecules.
Solvation Free Energy: Calculating the energy change associated with transferring the molecule from a vacuum to the solvent, which indicates its solubility.
Radial Distribution Functions: Analyzing the structure of the solvent shell around specific atoms or functional groups of the compound.
While general principles of solvation are well-understood, specific quantitative data and interaction energies for this compound are not documented in the available literature.
Computational Modeling of Reaction Mechanisms
Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions. For a compound like this compound, these methods could be used to study its synthesis, degradation, or metabolic pathways.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways
A key aspect of modeling reaction mechanisms is the identification of transition states (TS), which are the highest energy points along a reaction pathway. Density Functional Theory (DFT) is a common method used to locate and optimize the geometry of these transient structures. nih.gov Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC path connects the transition state to the preceding reactant and the subsequent product, confirming that the located TS is indeed the correct one for the reaction of interest. mdpi.com This provides a detailed map of the molecular transformations occurring during the reaction.
Reaction Energetics and Kinetic Predictions
Activation Energy (ΔE‡): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
Reaction Energy (ΔErxn): The energy difference between the products and the reactants indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy).
These energetic calculations allow for the prediction of rate constants and the assessment of the feasibility of a proposed reaction mechanism under different conditions. For example, computational studies on related enzyme-catalyzed reactions, such as the N-methylation of norepinephrine (B1679862) by phenylethanolamine N-methyltransferase (PNMT), have successfully used DFT to calculate reaction barriers and energies, demonstrating the reaction proceeds via an SN2 mechanism. nih.gov
Structure-Reactivity and Structure-Activity Relationship (SAR) Predictions
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. biomolther.org Computational methods, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this field. nih.gov For the phenethylamine (B48288) class, SAR studies have shown that substitutions on the phenyl ring and the ethylamine backbone can significantly influence affinity for biological targets like the 5-HT2A receptor. biomolther.org
For this compound, a QSAR study would involve:
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties).
Model Building: Using statistical methods or machine learning algorithms to build a mathematical model that correlates these descriptors with a known biological activity. nih.gov
Prediction: Using the model to predict the activity of new, unsynthesized derivatives.
Such models could predict how modifications to the N,N-diethyl groups or the phenyl ring would affect the compound's reactivity or biological function. However, no specific SAR or QSAR models for this compound were found in the literature.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is widely used in drug design to understand how a potential drug molecule might interact with a protein target.
The process involves:
Target Selection: Identifying a relevant biological target (e.g., an enzyme or receptor).
Docking Simulation: Using a docking program to place the ligand (this compound) into the binding site of the target in various conformations.
Scoring: Evaluating the potential binding modes using a scoring function, which estimates the binding affinity.
The results of a docking study provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. researchgate.net For instance, docking simulations of other N,N-disubstituted compounds have revealed key binding interactions within the active sites of enzymes like butyrylcholinesterase. nih.gov While this methodology is standard, specific docking studies and predicted binding affinities for this compound are not available in the reviewed literature.
Investigation of Biological and Pharmacological Activities of N 2 Amino 1 Phenylethyl N,n Diethylamine
Broad Spectrum Screening for Biological Activity
Antimicrobial and Biocidal Properties
No studies were identified that have evaluated N-(2-amino-1-phenylethyl)-N,N-diethylamine for any antimicrobial or biocidal activity against bacteria, fungi, or other microorganisms.
Enzyme Inhibitory Activities
There is no publicly available research detailing the inhibitory effects of this compound on any specific enzymes. The parent compound, phenethylamine (B48288), is a known substrate for monoamine oxidase (MAO), but it is unclear how the N,N-diethyl substitution would affect this interaction. wikipedia.org
Mechanistic Elucidation of Biological Actions
Identification of Molecular Targets and Binding Sites
Specific molecular targets and binding sites for this compound have not been reported in the scientific literature. Research on the parent compound, phenethylamine, has identified it as an agonist for the trace amine-associated receptor 1 (TAAR1) and an inhibitor of the vesicular monoamine transporter 2 (VMAT2). wikipedia.org However, it is unknown if this compound shares these targets.
Modulation of Receptor Activity and Signal Transduction Pathways
Without identified molecular targets, there is no information on how this compound might modulate receptor activity or influence intracellular signal transduction pathways. For the parent compound phenethylamine, binding to TAAR1 is known to trigger signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC). wikipedia.org
Investigation of Agonist/Antagonist Properties
There are no available studies that have investigated the potential agonist or antagonist properties of this compound at any receptor.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives.
The structure-activity relationship (SAR) for phenethylamine derivatives is a complex field, with modifications at various positions on the phenethylamine backbone leading to a wide range of pharmacological activities. wikipedia.org For this compound, two key areas for SAR exploration are the diethylamine (B46881) moiety and the stereochemistry of the molecule.
The substitution on the amino group of phenethylamines plays a crucial role in determining their biological activity. While direct SAR studies on this compound are not extensively available in the public domain, general principles from related compounds can provide insights. The size and nature of the N-alkyl substituents can influence receptor binding affinity, selectivity, and metabolic stability.
In a broad sense, N,N-dialkyl substitution on a phenethylamine framework can modulate its interaction with various biological targets. For instance, in the context of lariat (B8276320) ethers, which are macrocyclic compounds with nitrogen-containing sidearms, the length of the N-alkyl chains significantly impacts their antimicrobial and adjuvant potencies. nih.gov Studies on N,N'-di-n-alkyl-4,13-diaza-18-crown-6 compounds have shown that varying the alkyl groups from n-octyl to n-hexadecyl alters their activity against different bacterial strains. nih.gov
Table 1: General Impact of N-Alkylation on the Biological Activity of Phenethylamine Derivatives
| Substitution | General Effect on Biological Activity | Reference |
|---|---|---|
| Primary Amine (-NH2) | Often serves as a baseline for activity at various receptors. wikipedia.org | wikipedia.org |
| Secondary Amine (-NHR) | Can alter receptor selectivity and potency. | nih.gov |
| Tertiary Amine (-NR2) | May influence metabolic stability and receptor interaction. The diethylamine group is a site for N-deethylation. nih.gov | nih.gov |
The presence of a chiral center at the 1-position of the phenylethyl group in this compound means that it can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. nih.gov This is because biological systems, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.
For example, the enantiomers of the antidepressant venlafaxine (B1195380) show different activities, with the (R)-enantiomer inhibiting the reuptake of both norepinephrine (B1679862) and serotonin (B10506), while the (S)-enantiomer is more selective for serotonin. nih.gov Similarly, the analgesic drug tramadol's enantiomers have distinct mechanisms of action: (+)-tramadol has a higher affinity for the µ-opioid receptor and inhibits serotonin reuptake, whereas (-)-tramadol (B15223) is a more potent inhibitor of norepinephrine reuptake. nih.gov
Table 2: General Principles of Stereochemistry in Drug Action
| Concept | Description | Reference |
|---|---|---|
| Enantiomers | Non-superimposable mirror-image isomers of a chiral molecule. | nih.gov |
| Pharmacological Differences | Enantiomers can have different affinities for receptors, rates of metabolism, and overall biological effects. nih.gov | nih.gov |
| Eutomer vs. Distomer | The more potent enantiomer is termed the eutomer, while the less potent one is the distomer. | nih.gov |
| Metabolic Stereoselectivity | Metabolic enzymes can preferentially metabolize one enantiomer over the other. nih.gov | nih.gov |
Pharmacokinetic and Pharmacodynamic (PK/PD) Research.
Specific pharmacokinetic and pharmacodynamic data for this compound is not extensively documented in publicly accessible scientific literature. However, insights can be drawn from studies on structurally related compounds.
The absorption characteristics of this compound have not been specifically reported. However, studies on other N,N-diethyl substituted compounds, such as the insect repellent DEET, can offer some general insights. A study on the dermal absorption of DEET in cattle demonstrated rapid and extensive absorption, with 72.9% of the dermally applied dose entering the systemic circulation. nih.gov The time to reach peak plasma concentration after dermal application was approximately 37.5 minutes. nih.gov While the route of administration and the biological system are different, this suggests that compounds with a diethylamide or diethylamine moiety can be well-absorbed.
There is no specific information available regarding the distribution patterns of this compound within biological systems. The distribution of a compound is influenced by its physicochemical properties, such as lipophilicity and pKa, as well as its affinity for plasma proteins and tissues.
Direct metabolic studies on this compound are not found in the reviewed literature. However, research on the metabolism of N,N-diethyl-m-toluamide (DEET) by rat liver microsomes provides a relevant model for potential metabolic pathways due to the presence of the N,N-diethyl group. nih.gov
The major metabolic pathways for DEET involve oxidation of the ring methyl group and N-deethylation of the diethylamino group. nih.gov The primary metabolites identified were N-ethyl-m-toluamide and N,N-diethyl-m-(hydroxymethyl)benzamide. nih.gov Further metabolism can lead to the formation of secondary metabolites. nih.gov It is plausible that this compound undergoes similar N-deethylation to form N-ethyl-N-(2-amino-1-phenylethyl)amine and subsequent dealkylation to 2-amino-1-phenylethylamine. Additionally, hydroxylation of the phenyl ring is a common metabolic pathway for phenethylamine derivatives. wikipedia.org
Table 3: Potential Metabolites of this compound Based on Analogue Studies
| Parent Compound | Potential Metabolic Pathway | Potential Metabolite | Reference for Pathway |
|---|---|---|---|
| This compound | N-deethylation | N-ethyl-N-(2-amino-1-phenylethyl)amine | nih.gov |
| N-ethyl-N-(2-amino-1-phenylethyl)amine | N-deethylation | 2-amino-1-phenylethylamine | nih.gov |
| This compound | Aromatic Hydroxylation | Hydroxylated derivatives on the phenyl ring | wikipedia.org |
Preliminary Toxicity and Safety Assessments in Research Models.
Comprehensive toxicological data from dedicated studies on this compound are not extensively available in publicly accessible scientific literature. The safety profile of this specific molecule has not been the subject of detailed preclinical investigation in animal models. However, preliminary assessment of potential hazards can be inferred by examining the toxicity of its structural components and closely related analogs.
The parent compound, phenethylamine, and the related substance, diethylamine, have undergone some level of toxicological evaluation. Phenethylamine is a natural monoamine alkaloid that acts as a central nervous system stimulant. wikipedia.org Diethylamine is primarily used as a chemical intermediate. nih.gov
Furthermore, hazard classifications for a structurally similar compound, (2-Amino-1-phenylethyl)dimethylamine, which features dimethyl instead of diethyl groups, are available and provide some insight. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for (2-Amino-1-phenylethyl)dimethylamine:
H314: Causes severe skin burns and eye damage. nih.gov
H302: Harmful if swallowed. nih.gov
H335: May cause respiratory irritation. nih.gov
These classifications for a close analog suggest that this compound may warrant similar caution regarding its potential for corrosive and irritant effects.
Toxicity Data on Structural Components
To build a preliminary understanding, it is useful to review the documented toxicity of the core chemical structures that constitute this compound.
Phenethylamine
The core structure of the target compound is based on phenethylamine. Toxicological studies have determined its median lethal dose (LD50) in various research models, which indicates a moderate level of acute toxicity.
| Phenethylamine Acute Toxicity Data | |
| Test Animal | LD50 Value and Route of Administration |
| Mouse | 175 mg/kg (intraperitoneal) |
| Mouse | 320 mg/kg (subcutaneous) |
| Mouse | 100 mg/kg (intravenous) |
| Guinea Pig | 200 mg/kg (intraperitoneal) |
| Rat | 800 mg/kg (oral - Lowest published lethal dose) |
| Data sourced from Wikipedia's compilation of phenethylamine toxicity data. wikipedia.org |
Diethylamine
The N,N-diethylamine portion of the molecule has been the subject of inhalation toxicity studies conducted by the National Toxicology Program. A 2-week inhalation study in F344/N rats and B6C3F1 mice revealed several dose-dependent effects.
| Findings from 2-Week Diethylamine Inhalation Study | |
| Research Model | Observations at Specified Concentrations |
| Rats (Male) | - Significantly lower mean body weights at ≥125 ppm. - Lethargy, nasal/eye discharge, abnormal breathing at higher concentrations. - Significantly lower thymus weights at ≥125 ppm. - Suppurative inflammation and necrosis of nasal turbinates at ≥125 ppm. nih.gov |
| Rats (Female) | - Significantly lower mean body weights at ≥250 ppm. - Significantly lower thymus weights at 500 ppm. - Suppurative inflammation and necrosis of nasal turbinates at ≥125 ppm. nih.gov |
| Mice (Male & Female) | - Lethargy, abnormal breathing, and thinness at ≥250 ppm. - Eye and nasal discharge at 500 ppm. - Significantly lower thymus weights in males (≥250 ppm) and females (≥125 ppm). - Suppurative inflammation of the nose at ≥125 ppm. nih.gov |
| Data sourced from the abstract of the "Toxicology and carcinogenesis studies of diethylamine (CAS No. 109-89-7) in F344/N rats and B6C3F1 mice (inhalation studies)". nih.gov |
These findings in research models for phenethylamine and diethylamine underscore the necessity for direct toxicological evaluation of the combined molecule, this compound, to accurately characterize its specific safety profile. The data from related compounds suggest that potential areas for investigation should include acute oral toxicity, skin and eye irritation, and effects on the respiratory and immune systems.
Advanced Analytical Characterization Techniques for N 2 Amino 1 Phenylethyl N,n Diethylamine
Chromatographic Methods for Separation and Purity Assessment
Chromatography is the cornerstone for separating N-(2-amino-1-phenylethyl)-N,N-diethylamine from synthesis precursors, byproducts, and degradation products. The choice of chromatographic technique is dictated by the analytical objective, whether it be routine purity checks, quantitative analysis, or the resolution of stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative analysis and purity assessment of substituted phenethylamines. wikipedia.org Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed. For this compound, a C18 column is a standard choice, offering effective separation based on hydrophobicity. scispace.com
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. scispace.com The buffer's pH is a critical parameter that controls the ionization state of the amine groups, thereby influencing retention and peak shape. Detection is often accomplished using a Diode Array Detector (DAD) or a standard UV detector, as the phenyl group provides a chromophore suitable for UV absorption. scispace.comnih.gov For enhanced sensitivity with compounds lacking strong chromophores or for trace analysis, pre-column or post-column derivatization can be used to attach a fluorescent tag to the primary amine. nih.govthermofisher.com
Table 1: Illustrative HPLC Parameters for Amine Analysis
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | Standard for separating moderately polar to nonpolar compounds. |
| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer scispace.comnih.gov | Organic solvent controls elution strength; buffer maintains pH for consistent ionization. |
| Detection | UV at ~254 nm scispace.com | The phenyl ring provides strong ultraviolet absorbance for detection. |
| Flow Rate | 0.8 - 1.0 mL/min scispace.comnih.gov | Typical analytical flow rate for standard bore columns. |
| Injection Volume | 10 - 20 µL scispace.com | Standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Amine Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While phenethylamines can be analyzed by GC, their polar nature, attributed to the amine functional groups, presents challenges. restek.comgcms.cz These basic compounds can interact with active sites (e.g., surface silanols) in the GC system, leading to poor peak shape, such as tailing, which complicates accurate quantification. restek.comgcms.czresearchgate.net
To overcome these issues, specialized columns designed for volatile amine analysis are utilized. restek.comgcms.cz These columns feature a base-deactivated surface and a stationary phase that is both retentive and selective for basic compounds, ensuring sharp, symmetrical peaks. restek.comgcms.cz Flame Ionization Detection (FID) is a common choice for detection due to its robustness and near-universal response to organic compounds. researchgate.net
Table 2: Typical GC Conditions for Volatile Amine Analysis
| Parameter | Condition | Rationale |
| Column | Rtx-Volatile Amine (e.g., 60 m, 0.32 mm ID) gcms.cz | Specialized column designed to prevent peak tailing of basic compounds. restek.com |
| Carrier Gas | Helium or Hydrogen researchgate.net | Inert carrier gas to transport the analyte through the column. |
| Injector Temperature | 250 °C gcms.cz | Ensures rapid and complete volatilization of the sample. |
| Oven Program | Isothermal or Gradient (e.g., 160 °C to 290 °C) gcms.cz | Temperature program optimized to separate analytes based on boiling point. |
| Detector | Flame Ionization Detector (FID) at 300 °C gcms.cz | Robust and sensitive detector for hydrocarbons and other organic molecules. |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering dramatically improved speed and resolution. helsinki.fi This enhancement is achieved by using columns packed with sub-2 µm particles, which operate at much higher pressures. The smaller particle size leads to higher separation efficiency, resulting in sharper peaks and the ability to resolve closely eluting impurities.
For the analysis of this compound, transitioning a method from HPLC to UHPLC can reduce analysis times from several minutes to under a minute, significantly increasing sample throughput. While specific UHPLC applications for this exact compound are not widely published, methods are readily adaptable from existing HPLC protocols. helsinki.fi
Table 3: Comparison of HPLC and UHPLC Performance Characteristics
| Feature | Conventional HPLC | UHPLC |
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Length | 100 - 250 mm | 50 - 100 mm |
| Analysis Time | Slower (e.g., 5-15 min) | Faster (e.g., < 2 min) |
| Resolution | Good | Excellent |
| System Pressure | Lower (<6,000 psi) | Higher (>15,000 psi) |
| Solvent Consumption | Higher | Lower |
Chiral Chromatography for Enantiomeric Excess and Resolution
This compound possesses a chiral center at the carbon atom attached to the phenyl ring and the amino groups. Consequently, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.gov
Direct separation is the most common approach, using a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other. nih.gov Polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose (B213188) or amylose (B160209) (e.g., Chiralpak®), are widely successful for separating a broad range of chiral compounds, including amines. researchgate.net Another class of effective CSPs is based on cyclofructans. chromatographyonline.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance within the chiral environment of the CSP. nih.gov Mobile phases can be normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase, often with acidic or basic additives to improve peak shape and resolution. researchgate.netchromatographyonline.com
Table 4: Chiral Stationary Phases for Amine Separation
| CSP Type | Example | Typical Mobile Phase | Interaction Principle |
| Polysaccharide | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) researchgate.net | Hexane/Ethanol (B145695) with an amine additive researchgate.net | Inclusion, H-bonding, Dipole-dipole |
| Cyclofructan | Larihc™ CF6-P (Isopropylcarbamate derivatized) chromatographyonline.com | CO₂/Methanol (SFC) or Acetonitrile/Methanol (HPLC) chromatographyonline.com | Inclusion, H-bonding |
| Pirkle-type | (R,R)-Whelk-O® 1 | Hexane/Isopropanol | π-π interactions, H-bonding, Steric |
Mass Spectrometry for Structural Elucidation and Trace Detection
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular structure and detecting trace amounts of analytes. When coupled with a chromatographic system (e.g., LC-MS or GC-MS), it provides unparalleled specificity and sensitivity.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Adduct Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar, thermally labile molecules like this compound. nih.gov In ESI, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. researchgate.net
For amines, ESI is typically performed in positive ion mode, where the basic nitrogen atoms are readily protonated. This results in the formation of a protonated molecule, [M+H]⁺, where M is the neutral analyte. nih.gov The mass-to-charge ratio (m/z) of this ion allows for the direct confirmation of the compound's molecular weight. The molecular weight of this compound is 192.30 g/mol . scbt.com Therefore, the primary ion observed in the mass spectrum would be at an m/z of approximately 193.31.
In addition to the protonated molecule, adduct ions may also be observed, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, particularly if salts are present in the sample or mobile phase. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that confirms the identity of the compound. nih.govresearchgate.net
Table 5: Expected ESI-MS Ions for this compound
| Ion Species | Formula | Calculated m/z |
| Protonated Molecule | [C₁₂H₂₀N₂ + H]⁺ | 193.31 |
| Sodium Adduct | [C₁₂H₂₀N₂ + Na]⁺ | 215.29 |
| Potassium Adduct | [C₁₂H₂₀N₂ + K]⁺ | 231.27 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Characterization
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound, a precursor ion, typically the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 193.17, is isolated and subjected to collision-induced dissociation (CID). uni.lu The resulting fragment ions (product ions) are characteristic of the molecule's structure.
The fragmentation of this compound is expected to occur at the most labile bonds. Common fragmentation pathways for phenethylamine (B48288) derivatives involve cleavages at the C-C bond of the ethylamine (B1201723) backbone and losses from the amine groups. researchgate.netresearchgate.net In an analytical method developed for identifying and quantifying various diethylphenethylamines, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with a triple quadrupole (QQQ) analyzer was utilized, demonstrating the technique's applicability and sensitivity for this class of compounds. rsc.org
Key fragmentation patterns for this compound would include:
Loss of the diethylamino group: Cleavage of the bond between the benzylic carbon and the nitrogen-bearing carbon can result in a significant fragment.
Benzylic cleavage: The bond between the phenyl ring and the chiral carbon is prone to cleavage, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment for compounds containing a benzyl (B1604629) moiety.
Cleavage adjacent to the amines: Fragmentation can occur at the C-N bonds of the diethylamino group, leading to the sequential loss of ethyl groups.
The analysis of these fragment ions allows for the unambiguous confirmation of the compound's structural connectivity. nih.govyoutube.com
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
|---|---|---|
| 193.17 | 163.14 | Loss of CH₂NH₂ |
| 193.17 | 120.11 | [C₈H₁₄N]⁺ (Loss of phenyl group) |
| 193.17 | 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 193.17 | 72.08 | [C₄H₁₀N]⁺ (Diethylamino fragment) |
Collision Cross Section (CCS) Measurements for Gas-Phase Conformation Analysis
Ion mobility spectrometry-mass spectrometry (IMS-MS) provides information about the size, shape, and charge of an ion in the gas phase through the measurement of its collision cross section (CCS). nih.gov The CCS value is a quantitative measure of the ion's rotationally averaged surface area, offering insights into its three-dimensional structure. researchgate.net For a given mass, a more compact, folded structure will have a smaller CCS value than a more elongated, open conformation. nih.gov
While experimental CCS values for this compound are not widely published, predictive models based on molecular structures can provide accurate estimations. nih.gov These predictions are valuable for increasing the confidence of identification in complex analyses. nih.gov Using the CCSbase prediction tool, the theoretical CCS values in nitrogen (N₂) drift gas for various adducts of this compound have been calculated. uni.lu These values serve as a reference for comparison with experimental data obtained from techniques like traveling wave ion mobility spectrometry (TWIMS). uni.luresearchgate.net
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 193.16992 | 147.1 |
| [M+Na]⁺ | 215.15186 | 151.4 |
| [M+K]⁺ | 231.12580 | 150.2 |
| [M-H]⁻ | 191.15536 | 151.0 |
Source: PubChemLite uni.lu
Spectroscopic Methods for Molecular Fingerprinting
Spectroscopic methods provide a "fingerprint" of a molecule based on how it interacts with electromagnetic radiation, enabling detailed structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation
NMR spectroscopy is the cornerstone technique for determining the precise structure of an organic molecule in solution. The structure of N,N-diethyl-phenylethylamine has been confirmed using NMR. rsc.org
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the methine proton (CH), the methylene (B1212753) protons (CH₂), the primary amine protons (NH₂), and the ethyl group protons on the tertiary amine. The aromatic protons would appear in the range of 7.2-7.4 ppm. researchgate.net The protons of the ethyl groups would show a characteristic quartet for the CH₂ and a triplet for the CH₃. chemicalbook.com The protons on the ethylamine backbone would appear as coupled multiplets. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. The phenyl ring carbons would resonate in the aromatic region (~125-140 ppm). chemicalbook.com The aliphatic carbons, including the two from the ethylamine backbone and the two different carbons of the diethyl groups, would appear in the upfield region (~10-60 ppm). chemicalbook.comhmdb.ca
2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals. COSY reveals which protons are coupled to each other, while HSQC correlates directly bonded proton and carbon atoms, confirming the C-H framework of the molecule.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Phenyl C-H | ~ 7.2 - 7.4 (m, 5H) | ~ 125 - 129 |
| Phenyl C (quaternary) | - | ~ 140 |
| CH-N(Et)₂ | Multiplet | ~ 60 - 65 |
| CH₂-NH₂ | Multiplet | ~ 45 - 50 |
| N-CH₂-CH₃ | Quartet | ~ 47 |
| N-CH₂-CH₃ | Triplet | ~ 12 |
| NH₂ | Broad singlet | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound would display characteristic absorption bands. uni.lu
Key expected absorptions include:
N-H Stretching: The primary amine (NH₂) will show two medium-intensity bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and ethylene (B1197577) groups) appear just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine typically appears around 1590-1650 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
C-N Stretching: These vibrations for aliphatic amines are found in the 1020-1250 cm⁻¹ region.
The NIST WebBook provides gas-phase IR spectra for structurally similar compounds like N,N-Diethylethylenediamine, which shows characteristic amine and alkyl absorptions that can be used for comparison. nist.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |
| C-H Stretch | Aromatic | 3010 - 3100 |
| C-H Stretch | Aliphatic | 2850 - 2970 |
| N-H Bend | Primary Amine | 1590 - 1650 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 |
Crystallographic Methods for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and the conformation of the molecule in its crystalline form. researchgate.net
As of this writing, a published crystal structure for this compound is not available in open-access crystallographic databases. If a suitable single crystal of the compound or a salt derivative could be grown, X-ray diffraction analysis would reveal its exact solid-state conformation, including the torsion angles of the ethylamine backbone and the orientation of the phenyl and diethylamino groups. researchgate.net It would also provide detailed information on intermolecular interactions, such as hydrogen bonding involving the primary amine, which dictates the crystal packing arrangement. researchgate.net
Conclusion and Future Directions in N 2 Amino 1 Phenylethyl N,n Diethylamine Research
Synthesis of Key Research Findings and Current Understanding
The existing data for N-(2-amino-1-phenylethyl)-N,N-diethylamine is summarized below:
| Property | Value |
| CAS Number | 31788-97-3 |
| Molecular Formula | C12H20N2 |
| Molecular Weight | 192.3 g/mol |
| Synonyms | N,N-diethyl-1-phenylethane-1,2-diamine |
Identification of Persistent Knowledge Gaps and Unexplored Research Avenues
The lack of published research on this compound means that the knowledge gaps are not persistent but rather fundamental and all-encompassing. Virtually every scientific aspect of this compound remains an unexplored avenue for research. Key areas where knowledge is entirely absent include:
Chemical Synthesis and Characterization: While the compound is commercially available, there are no detailed, peer-reviewed, and validated synthetic routes published. The efficiency, scalability, and potential for stereoselective synthesis are unknown. Furthermore, comprehensive spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy) is not available in the public domain, hindering its unambiguous identification and quality control.
Physicochemical Properties: Beyond the basic molecular weight and formula, there is no data on its physical properties such as melting point, boiling point, solubility in various solvents, and pKa values. These are fundamental parameters required for any further chemical or pharmacological investigation.
Pharmacodynamics: The interaction of this compound with biological systems is entirely unknown. As a derivative of phenethylamine (B48288), a key question is its affinity and efficacy at various receptors, transporters, and enzymes, particularly those involved in neurotransmission (e.g., monoamine transporters, trace amine-associated receptors).
Pharmacokinetics: There is no information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its metabolic fate, including potential metabolites and the enzymes responsible, is crucial for interpreting any potential biological activity.
Toxicological Profile: The short-term and long-term toxicity of this compound has not been investigated. This represents a significant and critical knowledge gap.
Projections for Novel Applications of this compound
Given the absence of empirical data, any projections for novel applications are purely speculative and based on the structural characteristics of the molecule as a substituted phenethylamine.
Tool Compound in Neuroscience Research: Phenethylamine and its derivatives are known to interact with various components of the central nervous system. The specific substitution pattern of this compound could confer unique selectivity for certain receptor subtypes or transporters. If characterized, it could serve as a novel tool compound to probe the structure and function of these biological targets.
Scaffold for Medicinal Chemistry: The 1-phenyl-1,2-ethanediamine backbone is a privileged scaffold in medicinal chemistry. Depending on its yet-to-be-determined pharmacological profile, this compound could serve as a starting point for the development of new chemical entities targeting a range of therapeutic areas, from neurological disorders to cardiovascular diseases. The diethylamino and primary amino groups offer handles for further chemical modification to optimize activity, selectivity, and pharmacokinetic properties.
Ligand in Asymmetric Catalysis: Chiral diamines are valuable ligands in asymmetric catalysis. If the enantiomers of this compound can be efficiently synthesized or separated, they could be explored as ligands for metal-catalyzed asymmetric reactions, such as hydrogenations or C-C bond-forming reactions.
Recommendations for Future Methodological Advancements and Interdisciplinary Collaborations
To address the profound lack of knowledge, a foundational and systematic research program is required. The following recommendations outline a path forward:
Methodological Advancements:
Synthesis and Purification: Development and publication of a robust, scalable, and well-documented synthetic protocol for this compound. This should include methods for chiral resolution or asymmetric synthesis to access the individual enantiomers.
Analytical Characterization: Comprehensive characterization of the compound using modern analytical techniques is essential. This data should be made publicly available to serve as a reference standard.
Computational Modeling: In parallel with experimental work, computational studies (e.g., conformational analysis, docking simulations) could help to predict its binding modes to various biological targets and guide the design of initial in vitro experiments.
Interdisciplinary Collaborations:
Synthetic Chemistry and Pharmacology: A collaboration between synthetic organic chemists and pharmacologists is crucial. Chemists can provide the pure compound and its analogs, while pharmacologists can perform systematic screening to identify any biological activity.
Pharmacology and Computational Biology: Insights from initial pharmacological screening can be rationalized through computational modeling to build structure-activity relationships (SAR). This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery.
Analytical Chemistry and Toxicology: Should any significant biological activity be identified, collaboration with analytical chemists and toxicologists will be necessary to study its metabolism and assess its safety profile.
In essence, the story of this compound is yet to be written. The immediate future of research on this compound should focus on building a fundamental understanding of its basic chemical and physical properties, which will then pave the way for exploring its potential in various scientific disciplines.
Q & A
Q. What are the optimal synthetic routes for N-(2-amino-1-phenylethyl)-N,N-diethylamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis can be optimized via reductive amination or alkylation strategies. For example, using sodium borohydride as a reducing agent in dimethylformamide (DMF) at room temperature has shown moderate yields (~83%) in analogous N-alkylation reactions . Alternatively, nickel-catalyzed cross-coupling with aryl halides under mild conditions (e.g., toluene at 35°C for 24 hours) may improve selectivity for secondary amines . Catalyst choice (e.g., bis(1,5-cyclooctadiene)nickel) and solvent polarity critically affect reaction efficiency. Yields can drop significantly if moisture-sensitive reagents like phenylsilane are not handled under inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key for confirming the ethylamine backbone and phenyl group. The ethyl groups’ protons appear as quartets (δ ~1.0–1.5 ppm), while the aromatic protons resonate as multiplets (δ ~7.2–7.4 ppm). Chiral centers may split signals further .
- FT-IR : Validate amine stretches (N-H at ~3300 cm⁻¹) and absence of carbonyl impurities.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products like N-oxide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from stereochemical impurities or solvent effects. For chiral variants, employ chiral shift reagents (e.g., Eu(hfc)₃) or enantioselective HPLC to distinguish diastereomers . If unexpected peaks persist, conduct 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity between the phenyl ring and ethyl groups .
Q. What strategies mitigate low yields in N-alkylation reactions involving bulky aryl groups?
Methodological Answer: Steric hindrance from the phenyl group can limit nucleophilic attack. Solutions include:
- Catalyst Optimization : Use bulky ligands (e.g., Josiphos) to stabilize transition states in palladium- or nickel-catalyzed couplings .
- Solvent Effects : Polar aprotic solvents like DMF enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time and byproduct formation .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) improves kinetic control, favoring the desired product over oligomers .
Q. How does the electronic nature of substituents on the phenyl ring affect the compound’s reactivity in downstream applications?
Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) decrease the amine’s nucleophilicity, complicating further functionalization. Conversely, electron-donating groups (e.g., -OCH₃) enhance reactivity in SN2 reactions. Quantify these effects via Hammett plots using para-substituted derivatives. For instance, a ρ value >1 indicates strong electronic influence on reaction rates .
Q. What are the key challenges in designing enantioselective syntheses of this compound?
Methodological Answer: Achieving high enantiomeric excess (ee) requires chiral catalysts or auxiliaries. Asymmetric hydrogenation with Ru-BINAP complexes has succeeded in analogous amines (ee >90%) . Alternatively, kinetic resolution using lipases (e.g., CAL-B) can separate enantiomers during esterification. Monitor ee via chiral GC or circular dichroism (CD) spectroscopy .
Data Analysis and Mechanistic Questions
Q. How can computational modeling guide the optimization of reaction pathways for this amine?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies and identify rate-limiting steps. For example, modeling the reductive amination pathway may reveal that proton transfer from the imine intermediate is energetically unfavorable, prompting the use of acidic additives . Molecular dynamics simulations can also assess solvent effects on reaction trajectories.
Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Detect sub-1% impurities like unreacted starting materials or N-ethyl byproducts. Use C18 columns with acetonitrile/water gradients.
- Headspace GC : Identify volatile contaminants (e.g., residual solvents).
- Elemental Analysis : Confirm stoichiometry and rule out heavy-metal residues from catalysts .
Contradiction and Reproducibility Challenges
Q. Why do literature reports vary in the catalytic efficiency of nickel vs. palladium for synthesizing this compound?
Methodological Answer: Nickel catalysts (e.g., Ni(COD)₂) are cost-effective but sensitive to oxygen, leading to inconsistent results if glovebox protocols are not strictly followed. Palladium (e.g., Pd(OAc)₂) offers higher reproducibility in cross-couplings but requires expensive ligands. Comparative studies show nickel outperforms palladium in aryl chloride aminations (TOF 120 vs. 80 h⁻¹) under optimized conditions .
Q. How can researchers address discrepancies in biological activity data for derivatives of this amine?
Methodological Answer: Variability often stems from differences in assay conditions (e.g., buffer pH, cell lines). Standardize protocols using reference compounds (e.g., DEET for insect repellency assays) and validate via dose-response curves. For anticholesterol activity, the Liebermann-Burchard method showed 100 ppm as the optimal concentration, but IC₅₀ values must be confirmed across multiple replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
